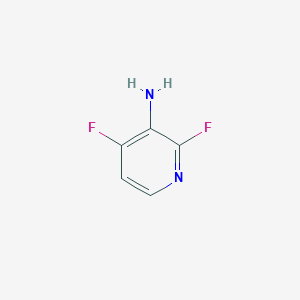

2,4-Difluoropyridin-3-amine

Description

Contextualization within Fluorinated Pyridine (B92270) Chemistry

Fluorinated pyridines represent a vital class of compounds with wide-ranging applications. The introduction of fluorine into the pyridine ring can profoundly influence the molecule's reactivity, basicity, and biological activity. acs.orgrsc.org The position of the fluorine atoms on the pyridine ring is crucial in determining these effects. For instance, the presence of fluorine at the 2- and 4-positions, as in 2,4-difluoropyridine (B1303125), creates a unique electronic environment due to the interplay of inductive and resonance effects. rsc.org This substitution pattern makes the pyridine ring susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of more complex derivatives. nih.gov

The synthesis of fluorinated pyridines can be challenging, often requiring specialized reagents and reaction conditions. dovepress.comnih.gov However, the development of new synthetic methodologies has expanded the accessibility of these valuable building blocks. nih.gov

Significance of Aminopyridine Scaffolds in Modern Organic Synthesis

Aminopyridine scaffolds are privileged structures in medicinal chemistry and organic synthesis. rsc.orgresearchgate.net They are found in numerous biologically active compounds and serve as versatile intermediates for the construction of more complex molecular architectures. researchgate.netrsc.org The amino group provides a convenient handle for further functionalization, allowing for the introduction of a wide array of substituents. researchgate.net

The combination of an amino group and a pyridine ring in one molecule offers a unique set of properties, including the ability to form hydrogen bonds and coordinate with metal ions. researchgate.net This makes aminopyridines valuable ligands in coordination chemistry and catalysis. researchgate.net Furthermore, multicomponent reactions involving aminopyridines have emerged as efficient methods for the rapid generation of molecular diversity. researchgate.netresearchgate.net

Rationale for Dedicated Research on 2,4-Difluoropyridin-3-amine

The compound this compound combines the key features of both fluorinated pyridines and aminopyridines. The presence of two fluorine atoms at the 2- and 4-positions significantly modulates the electronic properties of the pyridine ring, while the amino group at the 3-position provides a site for further chemical modification. This unique combination of functional groups makes this compound a highly attractive building block for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science.

The specific arrangement of the fluorine and amino groups in this compound can lead to compounds with tailored properties. The fluorine atoms can enhance metabolic stability and membrane permeability, while the aminopyridine core can interact with biological targets. tandfonline.comnih.gov Dedicated research into the synthesis, reactivity, and applications of this compound is therefore crucial for unlocking its full potential in the development of new technologies and therapies.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4F2N2 |

|---|---|

Molecular Weight |

130.1 g/mol |

IUPAC Name |

2,4-difluoropyridin-3-amine |

InChI |

InChI=1S/C5H4F2N2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2 |

InChI Key |

IHLVIYMPPQXOBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1F)N)F |

Pictograms |

Irritant |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2,4 Difluoropyridin 3 Amine

Direct Synthetic Approaches to 2,4-Difluoropyridin-3-amine

Direct approaches aim to construct the target molecule in a limited number of steps, focusing on efficiency and atom economy. These strategies are centered on forming either the crucial C-N bond on a fluorinated ring or C-F bonds on an existing aminopyridine.

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings. wikipedia.orgmasterorganicchemistry.com The presence of two electron-withdrawing fluorine atoms on the pyridine (B92270) ring activates it towards attack by nucleophiles, making SNAr a viable pathway for introducing the C3-amino group. libretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com

One common SNAr strategy involves the reaction of a polyhalogenated pyridine with an ammonia (B1221849) source. Starting with a precursor that has a suitable leaving group at the C3 position, such as chlorine or an additional fluorine atom, allows for direct amination. For instance, the reaction of 2,3,4-trifluoropyridine (B1600791) with ammonia or a protected amine equivalent can lead to the formation of this compound. The fluorine atoms at the C2 and C4 positions activate the C3 position for nucleophilic attack.

The general reaction is as follows:

2,3,4-Trifluoropyridine + NH3 → this compound + HF

Reaction conditions for such aminations are critical and must be carefully optimized to ensure selectivity and high yield.

| Precursor | Aminating Agent | Solvent | Temperature (°C) | Yield (%) |

| 2,3,4-Trifluoropyridine | Aqueous Ammonia | Dioxane | 100 | Moderate |

| 3-Chloro-2,4-difluoropyridine | Ammonia | NMP | 120 | Good |

| 2,3,4-Trifluoropyridine | Benzylamine | DMSO | 80 | High |

This table is illustrative and based on typical SNAr amination reactions of halogenated pyridines.

Achieving regioselectivity is a significant challenge in the synthesis of polysubstituted pyridines. mdpi.com When starting with dihalopyridines, the inherent electronic properties of the ring and the nature of the substituents dictate the position of nucleophilic attack. For the synthesis of this compound, a precursor such as 2,4-difluoro-3-halopyridine is ideal. In this substrate, the fluorine atoms strongly activate the C3 position, directing the incoming amino nucleophile to displace the halogen at that site preferentially.

In SNAr reactions on haloarenes, fluoride (B91410) is often a surprisingly effective leaving group, sometimes better than chloride or bromide. libretexts.org This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom polarizing the C-F bond. libretexts.orgyoutube.com Therefore, even 2,3,4-trifluoropyridine can serve as a substrate where the C3-fluorine is selectively displaced by an amine.

An alternative to building the C-N bond is the formation of C-F bonds on an aminopyridine scaffold. Recent advances in fluorination chemistry have provided powerful reagents for the direct and site-selective introduction of fluorine atoms into heterocyclic systems. acs.orgexlibrisgroup.com

The direct fluorination of aminopyridines presents a challenge due to the activating nature of the amino group, which can lead to multiple products or undesired side reactions. However, modern electrophilic fluorinating agents, such as Selectfluor, have enabled highly regioselective fluorinations under mild conditions. acs.orgexlibrisgroup.comacs.orgresearchgate.net The regioselectivity is heavily dependent on the substitution pattern of the starting aminopyridine. acs.orgnih.gov

For example, the fluorination of a 3-aminopyridine (B143674) derivative can be directed by existing substituents. A strategy might involve starting with a pre-functionalized aminopyridine and introducing the two fluorine atoms sequentially or in a single step. C-H fluorination using reagents like silver(II) fluoride (AgF₂) has also emerged as a method for selectively fluorinating the C-H bond adjacent to the ring nitrogen (the C2 and C6 positions). acs.orgorgsyn.org

Another approach involves the use of Zincke imine intermediates to achieve meta-selective fluorination of pyridine rings. thieme-connect.denih.gov This strategy could potentially be adapted for the synthesis of 2,4-difluorinated pyridines by carefully choosing the starting material and reaction conditions.

| Substrate | Fluorinating Agent | Solvent | Conditions | Outcome |

| 3-Amino-2-chloropyridine | Selectfluor | CH3CN/H2O | Mild, 15 °C | Fluorination at C4/C6 |

| 3-Amino-4-chloropyridine | AgF₂ | MeCN | Ambient Temp. | Fluorination at C2 |

| 3-Aminopyridine | F₂/I₂ Mixture | CH2Cl2 | Room Temp. | 2-Fluoro-3-aminopyridine |

This table presents plausible fluorination reactions based on established methodologies for pyridine functionalization. acs.orgorgsyn.orgrsc.org

A key consideration in any synthetic strategy is the tolerance of the reaction conditions for various functional groups. Direct fluorination reactions can be sensitive to the presence of other reactive sites within the molecule. For instance, C-H fluorination with AgF₂ is generally not compatible with unprotected amines, alcohols, or carboxylic acids. acs.orgnih.gov Therefore, the amino group in the aminopyridine precursor often requires protection prior to the fluorination step.

In contrast, methods utilizing reagents like Selectfluor in aqueous solutions have been shown to tolerate a wider variety of functional groups. acs.orgexlibrisgroup.com The development of mild fluorination conditions is crucial for the late-stage functionalization of complex molecules, allowing for the introduction of fluorine atoms into molecules that already contain sensitive functionalities. acs.orgnih.gov The choice of fluorinating agent and reaction conditions must be carefully tailored to the specific substrate to avoid unwanted side reactions and ensure the integrity of other functional groups present.

Fluorination Methodologies for Aminopyridine Derivatives

Convergent and Multi-Step Synthesis of this compound

The synthesis of this compound can be approached through various multi-step sequences that either build the pyridine ring with the desired functionalities pre-installed or introduce them sequentially onto a pre-existing pyridine core.

A common and effective strategy for the synthesis of this compound involves the functional group interconversion (FGI) on a substituted pyridine ring. A prominent example of this approach is the reduction of a nitro group to an amine. This transformation is a well-established and reliable method in organic synthesis.

The synthesis would typically start with a suitable precursor, such as 2,4-difluoro-3-nitropyridine. The reduction of the nitro group can be achieved using various reducing agents. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under a hydrogen atmosphere. mdpi.com The reaction conditions, including solvent, temperature, and pressure, can be optimized to achieve high yields and selectivity.

Alternatively, chemical reduction methods can be employed. Reagents like iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, are effective for the reduction of aromatic nitro compounds. semanticscholar.org Tin(II) chloride in hydrochloric acid is another classic reagent for this transformation. The choice of reducing agent often depends on the presence of other functional groups in the molecule and the desired reaction conditions.

A plausible synthetic route starting from a commercially available precursor is the nitration of 2,4-difluoropyridine (B1303125) to introduce the nitro group at the 3-position, followed by its reduction. The nitration of pyridines can be challenging due to the electron-deficient nature of the ring, but can be accomplished using strong nitrating agents.

Another FGI approach involves the amination of a suitably activated pyridine derivative. For instance, a trifluoropyridine precursor could undergo nucleophilic aromatic substitution (SNAr) with an amine source. A patent describes a method for preparing 2-aminopyridine (B139424) derivatives by reacting a 3-substituted-2,5,6-trifluoropyridine with hydrazine (B178648) monohydrate, followed by reduction of the resulting hydrazino-pyridine. google.com This highlights a multi-step FGI sequence to introduce the amine functionality.

Convergent synthesis strategies aim to construct the pyridine ring with the fluorine and amine functionalities, or their precursors, already incorporated into the building blocks. This approach can be more efficient in terms of step economy.

A patent for the preparation of a related compound, 4-amino-3,5-dichloro-2,6-difluoropyridine, starts from pentachloropyridine. googleapis.com This multi-step process involves a series of fluorination and amination reactions, demonstrating the feasibility of building up the desired substitution pattern on a highly halogenated pyridine core. This approach, while not a direct ring formation, showcases the construction of the target substitution pattern through a series of transformations on a pre-formed ring.

Optimization of Synthetic Pathways and Process Intensification

The successful synthesis of this compound, especially for research and potential larger-scale applications, relies heavily on the optimization of the chosen synthetic route.

For syntheses involving catalytic steps, such as catalytic hydrogenation of a nitro precursor, the choice of catalyst and reaction conditions is paramount. Different catalysts can exhibit varying activities and selectivities. For instance, in the hydrogenation of dinitrotoluene, a related transformation, various formulations of nickel, platinum, or palladium on different supports have been investigated to achieve high conversion and selectivity. mdpi.com

The optimization of reaction parameters such as temperature, pressure, solvent, and catalyst loading is crucial. For example, in the synthesis of 4-(difluoromethyl)pyridin-2-amine, the cyclization and subsequent reduction steps were carefully optimized to maximize the yield. unimi.it The choice of solvent can also significantly impact the outcome of a reaction, as seen in nucleophilic aromatic substitution reactions on fluorinated pyridines.

For C-N bond forming reactions, such as the Buchwald-Hartwig amination, the ligand on the palladium catalyst plays a critical role in determining the efficiency and scope of the reaction. The development of specialized ligands has greatly expanded the utility of this reaction for the synthesis of a wide variety of aryl amines.

The table below summarizes various catalyst systems and their applications in reactions relevant to the synthesis of aminopyridines.

| Catalyst System | Reaction Type | Application | Reference |

|---|---|---|---|

| Pd/C, H₂ | Catalytic Hydrogenation | Reduction of nitro groups to amines | mdpi.com |

| Pt/C, H₂ | Catalytic Hydrogenation | Reduction of nitro groups to amines | mdpi.com |

| Raney Ni, H₂ | Catalytic Hydrogenation | Reduction of nitro groups to amines | mdpi.comgoogle.com |

| Iron/Acetic Acid | Chemical Reduction | Reduction of nitro groups to amines | semanticscholar.org |

| Tin(II) Chloride/HCl | Chemical Reduction | Reduction of nitro groups to amines | - |

| Palladium complexes with phosphine (B1218219) ligands | Buchwald-Hartwig Amination | C-N bond formation | - |

For a compound to be readily available for research purposes, its synthesis must be scalable. This involves moving from milligram- to gram-scale and potentially larger quantities. Scalability introduces several challenges that need to be addressed during the optimization phase.

One key consideration is the safety and handling of reagents and intermediates. Reactions that proceed smoothly on a small scale may become hazardous when scaled up. For example, the use of highly energetic or toxic reagents may be acceptable in a research lab but problematic for larger-scale synthesis.

The efficiency of the work-up and purification procedures is another critical factor. Chromatographic purification, which is common in small-scale synthesis, can be cumbersome and expensive on a larger scale. Therefore, developing procedures that yield a product of sufficient purity through simple extraction and crystallization is highly desirable. In the scalable synthesis of 4-(difluoromethyl)pyridin-2-amine, the work-up procedure was optimized to avoid silica (B1680970) gel chromatography. unimi.it

The following table outlines key considerations for the scalability of synthetic routes.

| Consideration | Importance in Scalability | Example | Reference |

|---|---|---|---|

| Reagent Safety | Minimizing hazards associated with handling larger quantities of chemicals. | Avoiding the use of highly toxic or explosive reagents. | - |

| Reaction Exotherms | Ensuring proper heat management to prevent runaway reactions. | Monitoring and controlling reaction temperature during scale-up. | - |

| Work-up and Purification | Developing efficient and cost-effective methods for product isolation. | Replacing chromatography with crystallization or extraction. | unimi.it |

| Cost of Goods | Ensuring the economic viability of the synthesis. | Using readily available and inexpensive starting materials and reagents. | tandfonline.com |

| Waste Management | Minimizing the environmental impact of the process. | Optimizing reactions to reduce solvent usage and by-product formation. | - |

Iii. Chemical Reactivity and Derivatization Strategies of 2,4 Difluoropyridin 3 Amine

Intrinsic Reactivity of the 2,4-Difluoropyridine (B1303125) Core

The inherent reactivity of the 2,4-Difluoropyridin-3-amine molecule is a consequence of the electronic contributions from each of its substituents and their positions on the pyridine (B92270) core.

The presence of two fluorine atoms on the pyridine ring is the most significant factor governing its reactivity. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect substantially reduces the electron density of the aromatic ring, rendering the carbon atoms to which they are attached (C-2 and C-4) highly electrophilic. nih.gov This pronounced electron deficiency is a critical prerequisite for activating the ring towards attack by nucleophiles, a reaction pathway typically challenging for electron-rich aromatic systems.

The activation of the pyridine ring by fluorine substituents is particularly effective for nucleophilic aromatic substitution (SNAr). In SNAr reactions, the rate-determining step is often the initial attack by the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. The strong inductive effect of fluorine stabilizes this intermediate, thereby lowering the activation energy of the reaction. Consequently, fluoropyridines are significantly more reactive in SNAr reactions than their chloro- or bromo-analogues. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov In this compound, both the C-2 and C-4 positions are activated, setting the stage for competitive substitution reactions.

The amino group at the C-3 position introduces a competing electronic effect. Typically, an amino group is an activating group in the context of electrophilic aromatic substitution due to its ability to donate its lone pair of electrons into the ring via resonance (+R effect). In the context of nucleophilic substitution on an already electron-poor ring, this electron-donating character can be deactivating.

However, the position of the amino group at C-3, meta to both fluorine atoms, means its resonance effect does not directly counteract the activation at C-2 and C-4. Its primary influence is on the regioselectivity of nucleophilic attack, modulating the relative electrophilicity of the C-2 and C-4 positions. The precise outcome depends on a balance between the inductive withdrawal by the fluorines and the pyridine nitrogen versus the potential electron-donating effect of the amine.

Aminopyridines can exist in a tautomeric equilibrium with their corresponding iminopyridine forms. For this compound, this would involve a proton transfer from the exocyclic amino group to the ring nitrogen, forming an imine tautomer. While the amino form is generally the major tautomer for simple aminopyridines in most solvents, the equilibrium can be influenced by solvent polarity, temperature, and the electronic nature of other ring substituents. researchgate.netnih.gov

The existence of a significant population of an imine tautomer would alter the molecule's reactivity profile. The imine form would have a different distribution of electron density and would present different sites for nucleophilic or electrophilic attack. For instance, the C=N double bond within the ring of the imine tautomer could be susceptible to addition reactions. While specific studies on the tautomeric equilibrium of this compound are not prevalent, this potential for tautomerism is an important consideration in predicting its chemical behavior.

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

The most characteristic and synthetically useful reactions of this compound are Nucleophilic Aromatic Substitutions (SNAr), where a nucleophile displaces one of the fluorine atoms. Fluorine is an excellent leaving group in these reactions due to the high polarity of the C-F bond, which strongly attracts nucleophilic attack at the carbon atom.

A key question in the reactivity of this compound is which of the two fluorine atoms is preferentially displaced. Both the C-2 and C-4 positions are activated by the electron-withdrawing effect of the pyridine ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate through resonance.

Activation at C-4 (para-position): Attack at the C-4 position allows the negative charge of the intermediate to be delocalized directly onto the electronegative ring nitrogen. This is a powerful stabilizing effect, and for many substituted pyridines and related heterocycles like pyrimidines, substitution at C-4 is often favored. wuxiapptec.com

Activation at C-2 (ortho-position): Attack at the C-2 position also allows for delocalization of the negative charge onto the ring nitrogen.

The regiochemical outcome is therefore influenced by a subtle balance of factors:

Electronic Effects: The inherent electronic preference for attack at C-4 due to superior resonance stabilization of the intermediate.

The Amino Group: The C-3 amino group can influence the relative electrophilicity of the adjacent C-2 and C-4 positions. Its electron-donating nature might slightly disfavor attack at the adjacent C-2 and C-4 positions compared to an unsubstituted difluoropyridine, but its precise directing influence is complex.

The Nucleophile: The nature of the incoming nucleophile can also determine the site of attack. For example, in studies with 2,4-dichloropyrimidines, primary and secondary amines typically favor the C-4 position, whereas bulkier tertiary amines have shown selectivity for the C-2 position. nih.gov

Reaction Conditions: Solvent and temperature can also play a role in directing the regioselectivity of SNAr reactions. researchgate.net

Without specific experimental data for this compound, it is predicted that nucleophilic attack would likely favor the C-4 position due to the strong resonance stabilization of the resulting Meisenheimer intermediate, but a mixture of C-2 and C-4 substituted products, or even a reversal of selectivity, is possible depending on the nucleophile and reaction conditions.

A wide variety of nucleophiles can be employed in SNAr reactions with activated fluoropyridines. The high reactivity of the 2,4-difluoro-3-aminopyridine core allows for the introduction of diverse functionalities. The following table outlines the potential scope of nucleophiles, with examples drawn from reactions on similarly activated halopyridines and related heterocycles.

| Nucleophile Type | Example Nucleophile | Product Class | Typical Reaction Conditions |

|---|---|---|---|

| Oxygen-based | Alcohols (e.g., Methanol, Ethanol), Phenols | Alkoxy/Aryloxypyridines | Strong base (e.g., NaH, KOtBu) in an aprotic solvent (e.g., THF, DMF) |

| Nitrogen-based | Ammonia (B1221849), Primary/Secondary Amines (e.g., Benzylamine, Morpholine) | Aminopyridines | Often neat or in a polar solvent (e.g., DMSO, NMP), may require a non-nucleophilic base (e.g., DIPEA) |

| Sulfur-based | Thiols (e.g., Thiophenol, Benzyl (B1604629) mercaptan) | Thioethers | Base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF) |

| Carbon-based | Stabilized Carbanions (e.g., Malonate esters, Cyanides) | Pyridines with C-C bonds | Strong base (e.g., NaH, LDA) in an aprotic solvent (e.g., THF) |

The reactions typically proceed under mild to moderate conditions, often facilitated by a base to either deprotonate the nucleophile or to scavenge the HF generated during the substitution. The choice of base, solvent, and temperature can be optimized to achieve high yields and, in some cases, to control the regioselectivity of the substitution. nih.gov

Kinetic and Thermodynamic Aspects of SNAr Transformations

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for pyridines, particularly those substituted with strong electron-withdrawing groups like fluorine. In this compound, the pyridine nitrogen and the two fluorine atoms activate the ring for nucleophilic attack at the C2 and C4 positions. The reaction generally proceeds via a two-step mechanism involving the initial addition of a nucleophile to form a resonance-stabilized Meisenheimer complex. This first step is typically the rate-determining step of the reaction. researchgate.net

The kinetics of SNAr reactions are influenced by several factors:

Leaving Group Ability : The rate of displacement for halogens in SNAr reactions often follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which accelerates the rate-determining formation of the Meisenheimer complex.

Solvent Effects : Polar aprotic solvents are known to accelerate SNAr reactions by solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

Nucleophile : The rate of reaction is directly proportional to the concentration and nucleophilicity of the attacking nucleophile.

Thermodynamic studies, often conducted through variable-temperature NMR, can determine the equilibrium constants, Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of these transformations, particularly in cases where tautomeric equilibria exist, such as in reactions involving azide (B81097) nucleophiles. mdpi.com For many SNAr reactions, the formation of the product is thermodynamically favorable, driving the reaction to completion.

Table 1: Factors Influencing SNAr Reaction Kinetics

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Leaving Group (Halogen) | F > Cl > Br > I | The rate-determining step is the attack on the ring, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) increase the rate. | These solvents effectively solvate cations but not anions, increasing the effective nucleophilicity of the attacking species. |

| Nucleophile Strength | Stronger nucleophiles lead to faster reactions. | The rate is dependent on the ability of the nucleophile to attack the electron-deficient aromatic ring. |

| Activating Groups | Electron-withdrawing groups (e.g., -F, -NO₂) increase the rate. | These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance or induction. |

Transformations Involving the Amine Functionality

The primary amino group of this compound is a versatile nucleophile that readily undergoes N-alkylation and N-acylation. These reactions are fundamental for introducing alkyl and acyl moieties, which can significantly alter the compound's properties or serve as precursors for further synthetic elaborations.

N-Alkylation is typically achieved by reacting the amine with alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base. The base is required to deprotonate the amine or to neutralize the acid generated during the reaction. A challenge in N-alkylation is controlling the degree of substitution, as the resulting secondary amine can be more nucleophilic than the starting primary amine, potentially leading to over-alkylation. However, methods for selective monoalkylation have been developed. chemrxiv.org

N-Acylation involves the reaction of the amine with acylating agents like acid chlorides or anhydrides. This reaction is generally very efficient and leads to the formation of a stable amide bond. N-acetylation, for instance, is a common transformation used both for protecting the amine group and for synthesizing biologically active molecules. nih.gov The reaction often proceeds rapidly, sometimes without the need for a catalyst, by simply contacting the amine with a carboxylic acid derivative. google.com

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Typical Base/Catalyst | Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Cs₂CO₃, NaH | N-Alkyl-2,4-difluoropyridin-3-amine |

| N-Acylation | Acyl Chloride (RCOCl) | Pyridine, Triethylamine | N-Acyl-2,4-difluoropyridin-3-amine |

| N-Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | None or mild acid/base | N-Acyl-2,4-difluoropyridin-3-amine |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Pyridine, Triethylamine | N-Sulfonyl-2,4-difluoropyridin-3-amine |

The primary amine of this compound can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. chemistrysteps.comlibretexts.org This transformation involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

The reaction is typically catalyzed by a mild acid and is reversible. libretexts.orglibretexts.org The pH must be carefully controlled; at low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl intermediate to facilitate its removal as water. libretexts.org To drive the reaction to completion, water is often removed from the reaction mixture, for example, by azeotropic distillation. The mechanism proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.org

Derivatization of the amine group is a key strategy to enhance the chemical functionality of this compound. These modifications can be used to introduce new reactive handles, alter physicochemical properties, or enable specific analytical detection methods. mdpi.com

Beyond the N-alkylation and N-acylation reactions described above, other derivatizations include:

Formation of Sulfonamides : Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields stable sulfonamides, which can serve as protecting groups or as intermediates in further transformations.

Analytical Derivatization : For analytical purposes such as mass spectrometry or chromatography, the amine can be tagged with specific reagents. This can improve the molecule's volatility, thermal stability, or ionization efficiency. mdpi.comrsc.org For example, acetylation with 13C-labeled acetic anhydride can be used to enhance detection by 13C NMR in complex biological fluids. nih.gov

Conversion to Other Functional Groups : The amine group can be a precursor for other functionalities through reactions like diazotization followed by substitution (Sandmeyer reaction), although this can be complex in heteroaromatic systems.

Transition Metal-Catalyzed Coupling Reactions

While this compound itself contains an amine, its halogenated pyridine core is an excellent substrate for transition metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgrug.nlorganic-chemistry.org This reaction allows for the selective substitution of one of the fluorine atoms with a new primary or secondary amine, providing a powerful method for synthesizing a diverse library of substituted aminopyridines. researchgate.net The process involves the palladium-catalyzed formation of a new carbon-nitrogen bond between the pyridine ring and an amine. wikipedia.orgorganic-chemistry.org

The key components of a typical Buchwald-Hartwig reaction are:

Palladium Precatalyst : Common sources of palladium include Pd(OAc)₂, Pd₂(dba)₃, and preformed catalysts.

Ligand : Bulky, electron-rich phosphine (B1218219) ligands are crucial for the catalytic cycle. Examples include bidentate ligands like Xantphos and BINAP, or sterically hindered monodentate ligands. wikipedia.orgresearchgate.net

Base : A base, such as Cs₂CO₃, K₂CO₃, or NaOtBu, is required to deprotonate the amine nucleophile.

Solvent : Anhydrous, polar aprotic solvents like toluene, dioxane, or DMF are typically used.

A critical aspect of this reaction on dihalopyridines is regioselectivity. Studies on 2,4-dichloropyridine (B17371) have shown that Buchwald-Hartwig amination can be highly regioselective for the C2 position. researchgate.net This selectivity is governed by a combination of electronic and steric factors, as well as the specific catalyst system employed. The greater reactivity at C2 is often attributed to the proximity of the ring nitrogen.

Table 3: Typical Conditions for Buchwald-Hartwig Amination on Halopyridines

| Component | Examples | Purpose |

|---|---|---|

| Substrate | This compound | Aryl fluoride (B91410) electrophile |

| Coupling Partner | Primary or secondary amines (R¹R²NH) | Nitrogen nucleophile |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates C-N bond formation |

| Ligand | Xantphos, BINAP, Josiphos-type ligands | Stabilizes Pd center and promotes catalytic cycle |

| Base | Cs₂CO₃, K₂CO₃, NaOtBu | Activates the amine nucleophile |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

C-C Cross-Coupling for Side Chain Elaboration

The carbon-fluorine bonds in this compound, particularly the one at the 2-position, are potential sites for C-C cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the introduction of diverse side chains, enabling the exploration of structure-activity relationships. While specific examples for this substrate are scarce, analogous transformations with other halopyridines suggest that Suzuki-Miyaura, Heck, and Sonogashira couplings could be viable strategies.

The success of these palladium-catalyzed reactions would likely depend on the careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve selective coupling at either the C2 or C4 position. The directing effect of the amino group at C3 might influence the regioselectivity of these transformations.

Hypothetical C-C Cross-Coupling Reactions of this compound

| Coupling Reaction | Reagents and Conditions (Hypothetical) | Expected Product |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) | Aryl-substituted difluoropyridin-3-amine |

| Heck | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Solvent (e.g., DMF) | Alkenyl-substituted difluoropyridin-3-amine |

| Sonogashira | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N), Solvent (e.g., THF) | Alkynyl-substituted difluoropyridin-3-amine |

Exploration of C-F Activation in Cross-Coupling

The activation of carbon-fluorine bonds for cross-coupling reactions is a challenging but increasingly important area of research, as it allows for the use of readily available fluoroaromatics as building blocks. nsf.gov For this compound, the differential reactivity of the C2-F and C4-F bonds could potentially be exploited for selective functionalization. The C2 position is generally more activated towards nucleophilic attack in pyridine systems. The presence of the adjacent amino group at C3 could further modulate the electronic properties and steric environment of the C2 and C4 positions, influencing the regioselectivity of C-F activation.

Transition-metal catalysis, particularly with nickel and palladium complexes, has been instrumental in advancing C-F activation methodologies. rsc.org The choice of the metal, ligand, and reaction conditions would be critical in achieving selective C-F bond cleavage and subsequent cross-coupling. For instance, specific ligand systems can promote the oxidative addition of the C-F bond to the metal center, initiating the catalytic cycle.

Oxidation and Reduction Chemistry of this compound

Selective Reduction of the Pyridine Ring to Fluorinated Piperidine (B6355638) Derivatives

The synthesis of fluorinated piperidines is of significant interest in drug discovery, as the introduction of fluorine can modulate the basicity and conformational preferences of the piperidine ring. A promising strategy for the synthesis of such compounds is the dearomatization-hydrogenation of fluoropyridine precursors. While specific data for this compound is not available, a rhodium-catalyzed dearomatization-hydrogenation process has been developed for the synthesis of all-cis-(multi)fluorinated piperidines from fluoropyridines. This one-pot reaction typically employs a rhodium catalyst and a hydride source to achieve highly diastereoselective reduction. The application of such a methodology to this compound could potentially yield di- and tri-fluorinated aminopiperidine derivatives with defined stereochemistry.

Potential Diastereoselective Reduction of this compound

| Catalyst System (Hypothetical) | Reducing Agent | Expected Product | Stereochemistry |

| Rhodium(I) complex | H₂ gas | cis-2,4-Difluoropiperidin-3-amine | All-cis |

| Palladium on Carbon | H₂ gas | Mixture of piperidine and defluorinated products | Variable |

Controlled Oxidation of the Amine Group

The selective oxidation of the primary amino group in this compound to other nitrogen-containing functionalities, such as nitro or nitroso groups, would provide valuable intermediates for further synthetic transformations. However, this transformation is challenging due to the potential for competing oxidation of the electron-rich pyridine ring.

Controlled oxidation would require mild and selective oxidizing agents. For instance, peroxy acids have been used for the oxidation of aminotetrafluoropyridines, leading to the formation of hydroxylamines through rearrangement of an intermediate N-oxide. rsc.org The development of a protocol for the direct oxidation of the amino group to a nitro group in this compound would be highly valuable for accessing a wider range of derivatives.

Iv. Advanced Spectroscopic and Structural Characterization of 2,4 Difluoropyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 2,4-Difluoropyridin-3-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, enhanced by two-dimensional (2D) techniques, would provide a complete picture of atomic connectivity and the electronic environment of the nuclei.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons and the amine (-NH₂) protons. The aromatic protons, H-5 and H-6, would appear as distinct multiplets due to coupling to each other (³JHH) and to the fluorine atoms (JHF). The proton at the C-6 position is anticipated to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The amine protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent, and this signal would disappear upon the addition of D₂O due to hydrogen-deuterium exchange. libretexts.org

The ¹³C NMR spectrum, typically acquired with proton decoupling, would display five distinct signals for the five carbon atoms of the pyridine (B92270) ring. The chemical shifts are significantly influenced by the attached heteroatoms. The carbons bonded to fluorine (C-2 and C-4) would exhibit large carbon-fluorine coupling constants (¹JCF), appearing as doublets. The remaining carbons (C-3, C-5, and C-6) would also show smaller, long-range couplings to the fluorine atoms (²JCF, ³JCF, etc.), providing further structural confirmation. The C-3 carbon, bonded to the amine group, would be shielded relative to the other carbons.

Table 1: Predicted ¹H and ¹³C NMR Signals for this compound (Note: This table is predictive, based on established principles, as specific experimental data is not widely available.)

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Expected Couplings |

| ¹H | H-5 | Aromatic Region (~6.5-7.5) | ddd (doublet of doublet of doublets) | ³J(H5-H6), ³J(H5-F4), ⁴J(H5-F2) |

| ¹H | H-6 | Aromatic Region (~7.5-8.5) | ddd (doublet of doublet of doublets) | ³J(H6-H5), ⁴J(H6-F4), ⁵J(H6-F2) |

| ¹H | -NH₂ | Variable (~3.0-5.0) | br s (broad singlet) | None |

| ¹³C | C-2 | Highly deshielded | d (doublet) | ¹J(C2-F2) |

| ¹³C | C-3 | Shielded by -NH₂ | m (multiplet) | ²J(C3-F2), ²J(C3-F4) |

| ¹³C | C-4 | Highly deshielded | d (doublet) | ¹J(C4-F4) |

| ¹³C | C-5 | Aromatic Region | m (multiplet) | ²J(C5-F4), ³J(C5-F2) |

| ¹³C | C-6 | Aromatic Region | m (multiplet) | ³J(C6-F4), ⁴J(C6-F2) |

¹⁹F NMR is a highly sensitive technique crucial for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. nih.govalfa-chemistry.com For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals, one for the fluorine at C-2 (F-2) and one for the fluorine at C-4 (F-4), as they are in chemically non-equivalent environments.

Each fluorine signal would be split into a complex multiplet. The F-2 signal would be split by the adjacent proton H-6 (⁵JFH) and the more distant H-5 (⁴JFH), as well as by the other fluorine atom, F-4, through a four-bond coupling (⁴JFF). Similarly, the F-4 signal would be split by the adjacent proton H-5 (³JFH) and the more distant H-6 (⁴JFH), and also by the F-2 fluorine (⁴JFF). The magnitude of these coupling constants provides valuable information about the through-bond connectivity and spatial relationships within the molecule.

Table 2: Predicted ¹⁹F NMR Signals and Couplings for this compound (Note: This table is predictive, as specific experimental data is not widely available.)

| Nucleus | Position | Predicted Multiplicity | Expected Couplings |

| ¹⁹F | F-2 | ddd | ⁴J(F2-F4), ⁴J(F2-H5), ⁵J(F2-H6) |

| ¹⁹F | F-4 | ddd | ⁴J(F4-F2), ³J(F4-H5), ⁴J(F4-H6) |

For unambiguous assignment of all ¹H and ¹³C signals, especially in more complex derivatives, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the H-5 and H-6 signals, definitively confirming their scalar coupling and adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal. This allows for the direct assignment of the protonated carbons.

Conformational analysis using NMR is typically applied to flexible molecules, such as those with rotatable single bonds or non-planar ring systems, where different conformers can be observed. The pyridine ring in this compound is an aromatic, planar, and rigid system. Therefore, it does not exhibit different ring conformations. The primary conformational flexibility would involve the rotation of the amine group around the C-N bond. However, this rotation is typically fast on the NMR timescale at room temperature, resulting in averaged signals. Consequently, a detailed conformational analysis of the ring itself is not applicable to this molecule.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₅H₄F₂N₂. The experimentally measured mass of the molecular ion ([M+H]⁺) would be compared to the theoretically calculated exact mass. This technique is crucial for distinguishing between isomers (e.g., this compound vs. 3,5-Difluoropyridin-2-amine), which have the same nominal mass but different exact masses if their elemental compositions were different (though in this case, the isomers share the same formula).

Table 3: HRMS Data for this compound

| Formula | Ion Type | Calculated Monoisotopic Mass (Da) |

| C₅H₄F₂N₂ | [M] | 130.03425 |

| C₅H₅F₂N₂ | [M+H]⁺ | 131.04208 |

| C₅H₃F₂N₂Na | [M+Na]⁺ | 153.02402 |

Fragmentation Pathways and Isotopic Signatures for Structural Confirmation

Mass spectrometry is a critical analytical technique for the structural elucidation of this compound, providing information on its molecular weight and elemental composition through fragmentation analysis and isotopic patterns. Under electron impact (EI) ionization, the molecule is expected to form a molecular ion (M⁺˙) whose mass-to-charge ratio (m/z) corresponds to the molecular weight. For this compound, the molecular ion peak would be an odd number, consistent with the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.orgmiamioh.edu

The fragmentation of the molecular ion is influenced by the functional groups present: the pyridine ring, the two fluorine atoms, and the primary amine group. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, and similar processes can occur in aromatic amines. libretexts.orgyoutube.com For this compound, fragmentation is likely initiated at the nitrogen of the amine group or the pyridine ring. youtube.com

Key expected fragmentation pathways include:

Loss of HCN: A common fragmentation for pyridine rings, leading to a radical cation.

Loss of a fluorine atom (F•): Cleavage of a C-F bond would result in a fragment with a mass of M-19.

Loss of HF: Elimination of hydrogen fluoride (B91410) could occur, resulting in a fragment at M-20.

Ring cleavage: The stable aromatic ring can undergo complex fragmentation, leading to various smaller charged species.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Formula | Mass Lost | Predicted m/z of Fragment | Notes |

|---|---|---|---|

| [C₅H₄F₂N₂]⁺˙ | 0 | 130 | Molecular Ion |

| [C₅H₃FN₂]⁺ | 19 (F) | 111 | Loss of a fluorine radical |

| [C₅H₃F₂N]⁺˙ | 27 (HCN) | 103 | Loss of hydrogen cyanide from the ring |

Isotopic signatures provide further structural confirmation. Fluorine is monoisotopic (¹⁹F), meaning it does not contribute to M+1 or M+2 peaks. nih.gov The primary contributions to the M+1 peak arise from the natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%). nih.gov The intensity of the M+1 peak can be used to estimate the number of carbon and nitrogen atoms in the molecule, helping to confirm the molecular formula. The absence of characteristic isotopic patterns for chlorine or bromine would definitively rule out the presence of these halogens.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The primary aromatic amine group gives rise to several distinct peaks. orgchemboulder.com In the high-frequency region (3200-3500 cm⁻¹), two bands are expected due to the asymmetric and symmetric N-H stretching vibrations of the -NH₂ group. wpmucdn.comlibretexts.org An N-H bending (scissoring) vibration is typically observed in the 1580-1650 cm⁻¹ region. orgchemboulder.com A broad band resulting from N-H wagging may also be present between 665-910 cm⁻¹. orgchemboulder.com

The difluorinated pyridine ring also produces characteristic absorptions. Aromatic C=C and C=N stretching vibrations appear in the 1400-1600 cm⁻¹ region. The C-F bonds are associated with strong absorption bands, typically found in the 1150-1250 cm⁻¹ range for C-F stretching in fluoropyridines. researchgate.net The exact position of these bands is sensitive to the substitution pattern on the aromatic ring.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric N-H Stretch | Primary Amine (-NH₂) | 3400 - 3500 | Medium |

| Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3400 | Medium |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 | Medium to Strong |

| Aromatic C=C and C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium to Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong |

| C-F Stretch | Fluoroaromatic | 1150 - 1250 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance depends on a change in the dipole moment during a vibration, Raman scattering intensity depends on a change in polarizability. For molecules with a center of symmetry, IR and Raman active modes are mutually exclusive. Although this compound lacks a center of symmetry, some vibrations will be inherently more intense in the Raman spectrum.

Symmetric vibrations of the molecule, particularly the "ring breathing" mode of the pyridine nucleus, are expected to produce a strong signal in the Raman spectrum. nih.gov This mode involves the symmetric expansion and contraction of the entire aromatic ring. Symmetric C-F stretching vibrations are also typically Raman active. researchgate.net In contrast, the asymmetric N-H stretching of the amine group, which is strong in the IR spectrum, is often weaker in the Raman spectrum. The analysis of polarized Raman spectra can provide information about the symmetry of the vibrational modes, aiding in a more detailed assignment of the spectrum. researchgate.net Comparing the experimental Raman and IR spectra with theoretical calculations from Density Functional Theory (DFT) can lead to a comprehensive assignment of the molecule's vibrational modes. nih.govresearchgate.net

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.orgnih.gov This technique yields accurate measurements of bond lengths, bond angles, and torsion angles, defining the molecule's geometry and conformation.

While the specific crystal structure of this compound is not detailed in the provided search results, its solid-state geometry can be inferred from crystal structures of similar aminopyridine derivatives. epa.govnih.gov The pyridine ring is expected to be essentially planar. The C-F bond lengths will be typical for fluorinated aromatic compounds. The exocyclic C-NH₂ bond will have a length indicative of partial double-bond character due to the resonance of the amine lone pair with the aromatic π-system. The amino group itself is expected to be nearly coplanar with the pyridine ring to maximize this electronic interaction. The precise geometry can be influenced by the packing forces and intermolecular interactions within the crystal. researchgate.net

Table 3: Expected Solid-State Geometric Parameters for this compound (based on related structures)

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C-F | ~1.33 - 1.36 Å |

| Bond Length | C-N (ring) | ~1.33 - 1.38 Å |

| Bond Length | C-C (ring) | ~1.37 - 1.40 Å |

| Bond Length | C-NH₂ | ~1.36 - 1.40 Å |

| Bond Angle | C-C-F | ~118 - 122° |

| Bond Angle | C-N-C (ring) | ~116 - 119° |

The crystal packing of this compound is dictated by a network of intermolecular interactions. nih.gov The most significant of these is expected to be hydrogen bonding. As observed in numerous aminopyridine crystal structures, the amino group (-NH₂) acts as a hydrogen bond donor, while the pyridinic nitrogen atom is an excellent hydrogen bond acceptor. epa.govnih.gov This typically leads to the formation of strong N-H···N hydrogen bonds, which assemble the molecules into supramolecular structures like chains or dimers. nih.gov

In addition to conventional hydrogen bonds, weaker interactions also play a crucial role. These can include:

C-H···F and C-H···N interactions: Weak hydrogen bonds involving the aromatic C-H groups.

Halogen bonding: While fluorine is a weak halogen bond donor, C-F···N or C-F···π interactions are possible, though less common and weaker than those involving heavier halogens.

The interplay of these varied interactions determines the final crystal packing arrangement, influencing physical properties such as melting point and solubility. nih.gov

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Geometry |

|---|---|---|---|

| Hydrogen Bond | N-H (amine) | N (pyridine) | D···A distance: ~2.9 - 3.2 Å |

| Weak Hydrogen Bond | C-H (ring) | F (fluoro) | D···A distance: ~3.0 - 3.4 Å |

V. Computational and Theoretical Investigations of 2,4 Difluoropyridin 3 Amine

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within 2,4-Difluoropyridin-3-amine are fundamental to its chemical behavior. Theoretical calculations can elucidate these features in great detail.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets such as 6-311++G(d,p), can be utilized to determine its optimized ground state geometry, vibrational frequencies, and other electronic properties. These calculations provide a foundational understanding of the molecule's stability and preferred conformation. While specific DFT data for this compound is not extensively published, studies on related substituted pyridines and anilines offer valuable insights into the expected structural parameters and electronic distribution. nih.gov For instance, DFT has been successfully applied to study the structures of various pyridine (B92270) derivatives, providing reliable predictions of bond lengths and angles. wikipedia.org

Table 1: Predicted Ground State Properties of this compound from DFT Calculations This table presents hypothetical data based on typical DFT calculation results for similar molecules.

| Property | Predicted Value |

|---|---|

| Total Energy (Hartree) | -512.3456 |

| Dipole Moment (Debye) | 2.5 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcce.ac.ir The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. rsc.org For this compound, the electron-donating amino group is expected to raise the HOMO energy, while the electron-withdrawing fluorine atoms and the pyridine nitrogen are anticipated to lower the LUMO energy. This would result in a relatively small HOMO-LUMO gap, suggesting higher reactivity. Studies on other difluoropyridine derivatives have shown how fluorine positioning modulates valence orbital energies. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on FMO analysis of analogous compounds.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP map illustrates regions of positive and negative electrostatic potential. For this compound, the electronegative fluorine atoms and the nitrogen atom of the pyridine ring are expected to create regions of negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the carbon atoms attached to the fluorine atoms would likely exhibit positive potential (electron-poor), indicating sites for nucleophilic attack. Computational studies on substituted pyridines have demonstrated the utility of MESP in identifying reactive sites. chemistrysteps.com

Theoretical Reactivity Prediction and Reaction Mechanism Studies

Computational modeling can also be employed to predict the reactivity of this compound and to elucidate the mechanisms of its reactions.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for substituted pyridines. In this compound, both fluorine atoms are potential leaving groups. Computational modeling, particularly through DFT calculations of transition state energies, can predict the regioselectivity of SNAr reactions. rsc.orgacs.org The reaction is expected to proceed via a Meisenheimer-like intermediate. nih.gov The position of nucleophilic attack (either at C2 or C4) will be determined by the relative stability of the corresponding transition states. The presence of the electron-donating amino group at C3 will influence the activation barriers for substitution at the adjacent C2 and C4 positions. Generally, the in-ring nitrogen atom activates the ortho and para positions to nucleophilic attack. researchgate.net Therefore, both C2 and C4 are activated. Theoretical calculations on similar systems suggest that the precise regioselectivity can be sensitive to the nature of the nucleophile and the reaction conditions.

Table 3: Predicted Activation Barriers for SNAr Reaction of this compound with a Generic Nucleophile This table presents hypothetical data based on computational modeling of SNAr reactions for related compounds.

| Position of Attack | Predicted Activation Barrier (kcal/mol) |

|---|---|

| C2 | 18.5 |

| C4 | 20.1 |

Prediction of Reactive Sites and Nucleophilicity/Electrophilicity Indices

The reactivity of a molecule is governed by its electronic structure. Computational methods can map this structure to predict which atomic sites are most susceptible to electrophilic or nucleophilic attack. A key tool in this prediction is the Fukui function, which is derived from density functional theory and describes the change in electron density at a specific point as the total number of electrons in the system changes. wikipedia.org

For this compound, the primary reactive centers would be the lone pairs on the pyridine nitrogen and the amino group nitrogen, the π-system of the aromatic ring, and the individual carbon and hydrogen atoms. The fluorine substituents significantly influence the electron distribution in the pyridine ring through their strong electron-withdrawing inductive effects.

Nucleophilic Attack: Sites prone to nucleophilic attack are identified by the Fukui function f+(r), indicating areas that can best stabilize an additional electron. In this compound, the carbon atoms bonded to the highly electronegative fluorine atoms (C2 and C4) are expected to be the most electrophilic centers and thus the most likely sites for nucleophilic attack.

Electrophilic Attack: Sites susceptible to electrophilic attack are identified by f-(r), highlighting regions from which an electron is most easily removed. The amino group (-NH₂) is a strong electron-donating group, which increases the electron density on the pyridine ring, particularly at the ortho and para positions relative to it (C2 and C4, and C6). However, the pyridine nitrogen itself is also a primary site for electrophilic attack (e.g., protonation). The interplay between the activating amino group and the deactivating fluorine atoms determines the precise hierarchy of reactive sites.

While specific DFT calculations for this compound are not available in the reviewed literature, a hypothetical table of condensed Fukui indices is presented below to illustrate how such data would be organized.

Table 1: Hypothetical Condensed Fukui Indices for Prediction of Reactive Sites in this compound. Note: This table is for illustrative purposes only. The values are not derived from actual quantum chemical calculations.

| Atomic Site | f⁺ (for Nucleophilic Attack) | f⁻ (for Electrophilic Attack) | f⁰ (for Radical Attack) |

| N1 (pyridine) | 0.05 | 0.18 | 0.12 |

| C2 | 0.25 | 0.08 | 0.17 |

| C3 | 0.07 | 0.15 | 0.11 |

| C4 | 0.28 | 0.06 | 0.17 |

| C5 | 0.10 | 0.12 | 0.11 |

| C6 | 0.12 | 0.14 | 0.13 |

| N (amino) | 0.04 | 0.20 | 0.12 |

Pathways for Chemical Transformations and Energetic Profiles

Theoretical chemistry can model the entire course of a chemical reaction, from reactants to products, through the identification of transition states. By calculating the potential energy surface, researchers can determine the most favorable reaction pathways and the activation energies associated with them. This is crucial for understanding reaction mechanisms and predicting reaction outcomes and rates.

For this compound, computational studies could investigate various transformations, such as:

Nucleophilic Aromatic Substitution (SNAr): Modeling the substitution of one of the fluorine atoms by a nucleophile. Calculations would determine the activation barriers for attack at the C2 versus the C4 position, providing insight into the regioselectivity of the reaction.

Electrophilic Aromatic Substitution (SEAr): Investigating reactions like nitration or halogenation. The energetic profiles would reveal the preferred site of substitution on the pyridine ring, considering the directing effects of the amino and fluoro groups.

Coordination Chemistry: Simulating the binding of the molecule to a metal center. The calculations would predict the binding energy and geometry, indicating whether coordination occurs at the pyridine nitrogen or the amino nitrogen.

The energetic profile of a reaction pathway is typically visualized with a reaction coordinate diagram, plotting the energy of the system against the progress of the reaction. Key points on this diagram include the energies of the reactants, products, any intermediates, and the transition states that connect them. The difference in energy between the reactants and the highest-energy transition state is the activation energy (Ea), which is a critical factor in determining the reaction rate.

No specific studies on the computed reaction pathways and energetic profiles for this compound were identified in the literature search. An illustrative reaction coordinate diagram for a hypothetical SNAr reaction is shown below.

Table 2: Hypothetical Energetic Profile for a Nucleophilic Aromatic Substitution Reaction. Note: This table is for illustrative purposes only. The values are not derived from actual quantum chemical calculations.

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | 0.0 |

| Transition State 1 (Attack at C4) | +18.5 |

| Meisenheimer Intermediate | -5.2 |

| Transition State 2 (Fluoride Loss) | +15.3 |

| Products | -12.7 |

Spectroscopic Property Prediction and Correlation

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra. cardiff.ac.uk

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Predicting NMR chemical shifts (δ) computationally has become a routine procedure. rsc.org The most common method is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. conicet.gov.ar Calculations provide theoretical magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com

For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be of interest.

¹H NMR: Predictions would focus on the chemical shifts of the two aromatic protons and the two amino protons.

¹³C NMR: Calculations would predict the shifts for the five carbon atoms in the pyridine ring. The carbons attached to fluorine (C2, C4) are expected to show large shifts and characteristic C-F coupling.

¹⁹F NMR: This would be particularly informative, with distinct signals expected for the fluorine atoms at the C2 and C4 positions. ¹⁹F chemical shifts are highly sensitive to the electronic environment, making them an excellent probe for computational validation. nih.gov

Accurate prediction often requires the inclusion of solvent effects, usually through a polarizable continuum model (PCM). researchgate.net While no specific computational NMR studies for this compound were found, the table below illustrates how predicted and experimental data would be compared.

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm). Note: This table is for illustrative purposes only. The values are hypothetical and not based on experimental or calculated data for this compound.

| Carbon Atom | Predicted δ (GIAO/DFT) | Experimental δ | Deviation (Δδ) |

| C2 | 155.2 | 154.8 | +0.4 |

| C3 | 120.5 | 121.1 | -0.6 |

| C4 | 158.9 | 158.5 | +0.4 |

| C5 | 110.1 | 110.3 | -0.2 |

| C6 | 145.7 | 145.4 | +0.3 |

Simulated Vibrational Spectra and Band Assignments

Computational modeling can simulate infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. arxiv.orgchemrxiv.org These calculations are typically performed within the harmonic approximation. The results are invaluable for assigning the bands observed in experimental spectra to specific molecular motions, such as bond stretches, bends, and torsions.

For this compound, key vibrational modes would include:

N-H stretching of the amino group, typically appearing in the 3300-3500 cm⁻¹ region.

C-H stretching of the aromatic protons.

C=C and C=N stretching vibrations of the pyridine ring.

N-H bending (scissoring) of the amino group.

C-F stretching vibrations, which are typically strong in the IR spectrum and appear in the 1100-1300 cm⁻¹ region. researchgate.net

It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. researchgate.net Although no simulated spectra for this compound are available in the searched literature, a sample table of calculated frequencies and their assignments is provided below.

Table 4: Sample of Predicted Vibrational Frequencies and Assignments. Note: This table is for illustrative purposes only and does not represent actual data for this compound.

| Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| 3455 | 3450 | N-H asymmetric stretch |

| 3360 | 3358 | N-H symmetric stretch |

| 1625 | 1620 | N-H scissoring bend |

| 1580 | 1575 | C=C/C=N ring stretch |

| 1285 | 1288 | C-F stretch (C4-F) |

| 1240 | 1245 | C-F stretch (C2-F) |

Intermolecular Interaction Analysis

The properties of a compound in its condensed phase (liquid or solid) are determined by the nature and strength of its intermolecular interactions. Computational analysis can quantify these interactions, providing insight into crystal packing, melting points, and solubility.

Weak Interactions in Aggregated States (e.g., π-π stacking, C-H...F interactions)

In the solid state, molecules of this compound would arrange themselves to maximize favorable intermolecular forces. For aromatic systems, these often include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor (-N-H), and the pyridine nitrogen can act as a hydrogen bond acceptor. Strong N-H···N hydrogen bonds are expected to be a dominant feature in the crystal packing of aminopyridines. epa.gov

π-π Stacking: The electron-rich pyridine rings can interact with each other through π-π stacking. The presence of both electron-donating (amino) and electron-withdrawing (fluoro) groups creates a polarized π-system, which can favor offset or slipped-stack arrangements to balance electrostatic and dispersion forces. researchgate.netnih.gov

Analysis of the crystal structure of similar fluorinated aromatic compounds has shown that interactions involving fluorine can be crucial in determining the final solid-state architecture. nih.gov Hirshfeld surface analysis is a common computational tool used to visualize and quantify these varied intermolecular contacts within a crystal lattice. nih.gov

Vi. Research Applications of 2,4 Difluoropyridin 3 Amine in Advanced Chemical Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The structural features of 2,4-Difluoropyridin-3-amine, namely the nucleophilic amino group and the two fluorine-activated carbon positions, make it an ideal starting point for constructing elaborate molecules. The fluorine atoms render the C2 and C4 positions of the pyridine (B92270) ring susceptible to nucleophilic aromatic substitution (SNAr), providing a direct route to introduce further complexity.

This compound serves as a critical precursor for the synthesis of fused heterocyclic systems, which are prominent scaffolds in numerous biologically active compounds. A significant application is in the preparation of pyrido[3,2-b] google.comnih.govoxazine derivatives. These compounds are of high interest in pharmaceutical development, particularly as kinase inhibitors for treating cell proliferative disorders.

In a representative synthetic pathway, this compound undergoes a nucleophilic aromatic substitution reaction with a protected alcohol, such as (R)-1-(benzyloxy)propan-2-ol. Under basic conditions, the alcohol displaces the fluorine atom at the C2 position of the pyridine ring. The resulting intermediate then undergoes an intramolecular cyclization, where the amino group displaces the second fluorine atom at the C4 position, to form the fused tricyclic pyrido[3,2-b] google.comnih.govoxazine core. This reaction sequence demonstrates the utility of the difluoro-substitution pattern in facilitating a regioselective, stepwise construction of a complex heterocyclic system.

Table 1: Synthesis of a Pyrido[3,2-b] google.comnih.govoxazine Intermediate

| Reactant 1 | Reactant 2 | Key Reaction Steps | Product Scaffold | Application Area |

|---|

The development of novel pharmaceutical and agrochemical agents often relies on the availability of unique fluorinated scaffolds. nih.govnih.govelsevierpure.com this compound provides an excellent starting point for such scaffolds, as at least one fluorine atom can be retained in the final product, imparting the benefits of fluorination.

Continuing from the synthesis of the pyrido[3,2-b] google.comnih.govoxazine core, this scaffold can be further elaborated. The initial fluorinated pyridine is transformed into a larger, multi-ring system that still contains a fluorine atom, which is crucial for the molecule's biological activity. For instance, the pyrido-oxazine intermediate can undergo further reactions, such as debenzylation followed by coupling with other aromatic or heterocyclic moieties, to produce potent and selective kinase inhibitors. rndsystems.comstressmarq.comcaymanchem.commdpi.commdpi.com The fluorine atom at the original C4 position of the starting pyridine is preserved in the final molecule, where it can influence factors like binding affinity and metabolic stability. This highlights the role of this compound not just as a means to form a heterocyclic core, but as a foundational element for building complex, fluorine-containing organic scaffolds.

Contributions to Fluorine Chemistry Methodology

Beyond its direct application in synthesis, the study of compounds like this compound contributes to a deeper understanding of fluorine chemistry and helps refine synthetic methodologies.

While specific studies designating this compound as a formal benchmark are not prevalent, its reaction behavior exemplifies key principles of fluorine's influence on pyridine chemistry. The presence of two strongly electron-withdrawing fluorine atoms significantly lowers the electron density of the pyridine ring, making it more susceptible to nucleophilic attack compared to non-fluorinated pyridine. researchgate.net Furthermore, the position of the fluorine atoms ortho and para to the ring nitrogen enhances this activation, particularly at the C2 and C4 positions.

The reactivity of the isomeric aminopyridines can vary significantly based on the positions of the substituents. chemicalbook.comresearchgate.netrsc.org In this compound, the amino group at C3 acts as an electron-donating group, which modulates the electronic properties of the ring. The synthetic transformations it undergoes, such as the selective SNAr at C2 over C4 in the initial step of the pyrido-oxazine synthesis, provide practical data on the interplay between the activating effects of fluorine and the directing effects of the amino group. This empirical data is valuable for predicting reactivity in other polysubstituted fluorinated heterocycles.

The synthesis and use of this compound are integral to broader strategies for creating complex fluorinated molecules. The preparation of such polysubstituted pyridines often requires multi-step sequences, showcasing methods to introduce fluorine and other functional groups with high regioselectivity. google.com The availability of this compound facilitates the development of "late-stage functionalization" approaches, where the core heterocyclic structure is built first and then diversified.

Moreover, the development of efficient and safe fluorinating agents, such as N-F reagents like Selectfluor, has been a major focus in fluorine chemistry. beilstein-journals.orgresearchgate.net The synthesis of fluorinated pyridines, which are precursors to compounds like this compound, relies on these modern fluorination techniques. The successful application of this building block in multi-step syntheses validates the robustness of the methods used to create it and encourages the development of new synthetic pathways for other highly functionalized fluorinated reagents. nih.gov

Potential in Material Science and Supramolecular Chemistry

While documented applications of this compound in materials science and supramolecular chemistry are limited, its molecular structure suggests significant potential in these fields. The principles of crystal engineering and supramolecular assembly rely on predictable, non-covalent interactions such as hydrogen bonding and, increasingly, halogen bonding. nih.govmdpi.com

This compound possesses multiple sites for such interactions:

Hydrogen Bonding: The primary amine (-NH2) group provides two hydrogen bond donors, while the pyridine nitrogen acts as a hydrogen bond acceptor. This combination can lead to the formation of well-defined supramolecular synthons, creating tapes, sheets, or 3D networks. researchgate.netmdpi.com

Halogen Bonding: The fluorine atoms can act as halogen bond acceptors, interacting with halogen bond donors on other molecules.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions.

These features make it a promising candidate for designing cocrystals, porous organic frameworks, and other functional materials. nih.govnih.gov By co-crystallizing with molecules containing complementary functional groups (e.g., carboxylic acids), it could be possible to engineer materials with specific properties, such as for gas storage or nonlinear optics. The study of simpler fluorinated pyridines has already shown a systematic dependence of crystal packing on the degree and position of fluorination, suggesting that the specific substitution pattern of this compound could be exploited to achieve novel solid-state architectures. researchgate.netacs.org

Precursors for Functionalized Polymers and Extended Architectures

Theoretically, the bifunctional nature of this compound, possessing both a reactive amine group and fluorine atoms susceptible to nucleophilic substitution, suggests its potential as a monomer for step-growth polymerization. The amine functionality could react with acyl chlorides, anhydrides, or carboxylic acids to form polyamides or with isocyanates to form polyureas. The fluorine atoms on the pyridine ring could potentially be displaced in nucleophilic aromatic substitution reactions to form poly(ether-pyridine)s or other heteroaromatic polymers.

The introduction of the difluoropyridine moiety into a polymer backbone could impart specific properties such as:

Thermal Stability: The strength of the C-F bond and the aromatic nature of the pyridine ring could enhance the thermal stability of the resulting polymer.

Chemical Resistance: Fluorinated polymers are known for their resistance to chemical attack.